
CID 78062189
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78062189 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
The synthesis of CID 78062189 involves several steps, including specific reaction conditions and reagents. The preparation methods can be categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of organic solvents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic amines, dianhydrides, and diamines .
Industrial Production Methods
Industrial production methods for this compound are designed to scale up the synthesis process while maintaining efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
CID 78062189 undergoes various chemical reactions, including oxidation, reduction, and substitution
Types of Reactions
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound involve the use of reducing agents to convert it into reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
CID 78062189 has a wide range of scientific research applications, making it a valuable compound in multiple disciplines.
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it a valuable tool for creating complex molecules and studying reaction mechanisms .
Biology
In biology, this compound is used in biochemical assays and as a probe for studying cellular processes. Its ability to interact with specific biomolecules makes it useful for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound has potential therapeutic applications. It is being studied for its effects on various diseases and conditions, including its potential as a drug candidate .
Industry
In industry, this compound is used in the production of advanced materials and as a catalyst in chemical processes. Its unique properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of CID 78062189 involves its interaction with specific molecular targets and pathways. Understanding this mechanism is crucial for its application in scientific research and medicine.
Molecular Targets
This compound interacts with specific proteins and enzymes, modulating their activity and leading to various biological effects. These interactions are mediated by its unique chemical structure and functional groups .
Pathways Involved
The pathways involved in the action of this compound include signaling pathways and metabolic pathways. By modulating these pathways, this compound can exert its effects on cellular processes and physiological functions .
Comparaison Avec Des Composés Similaires
CID 78062189 can be compared with other similar compounds to highlight its uniqueness and potential advantages.
Similar Compounds
Similar compounds include those with comparable chemical structures and reactivity. Examples of similar compounds are CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid) .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and reactivity, which differentiate it from other similar compounds. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and applications .
Propriétés
Formule moléculaire |
Ge2Ti |
|---|---|
Poids moléculaire |
193.13 g/mol |
InChI |
InChI=1S/2Ge.Ti |
Clé InChI |
HNSFIPKHDMDBMI-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Ge].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
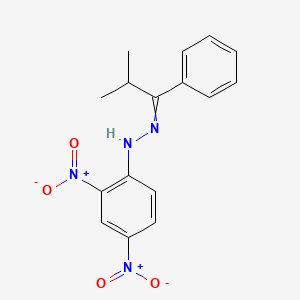


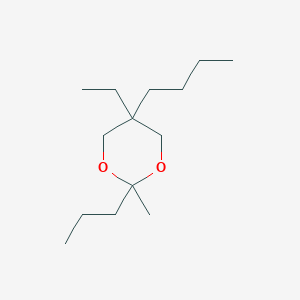
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)

![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)

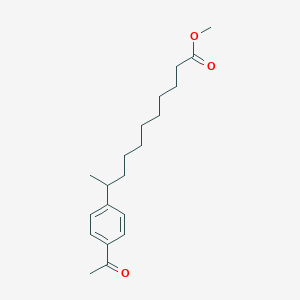
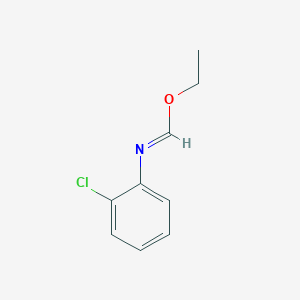
![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)
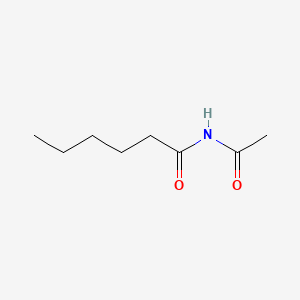
![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
